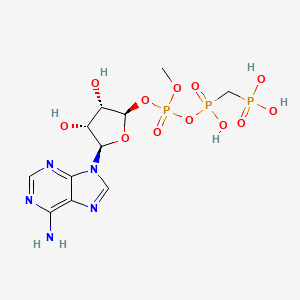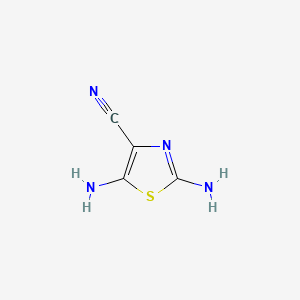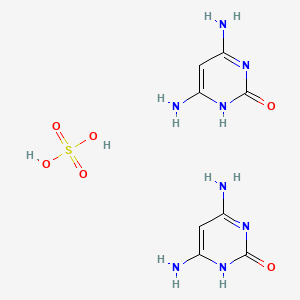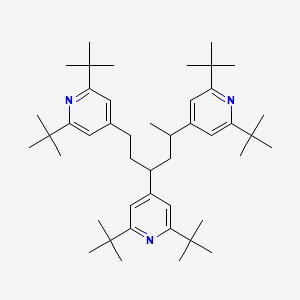![molecular formula C6H12O6 B566549 D-Glucose-[6-3H(N)] CAS No. 104903-05-1](/img/structure/B566549.png)
D-Glucose-[6-3H(N)]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-Glucose-[6-3H(N)] is a form of glucose labeled with tritium at C6 . It is supplied in a 90% ethanol solution . The linear formula of D-Glucose-[6-3H(N)] is HOC3H2[CHOH]4CHO . It is used for metabolic studies and glucose uptake .
Molecular Structure Analysis
The molecular weight of D-Glucose-[6-3H(N)] is 180.16 . The structure of glucose can be viewed using Java or Javascript . The structure of D-Glucose-[6-3H(N)] is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
D-Glucose-[6-3H(N)] can participate in various chemical reactions. For instance, it can be used in glucose uptake experiments, which are commonly used to measure cellular metabolic activity . Glucose uptake can be studied using radiolabeled glucose itself, or radiolabeled glucose analogs such as 2-deoxy-D-glucose (DOG) or 3-O-methyl-D-glucose (OMG) .
Physical and Chemical Properties Analysis
D-Glucose-[6-3H(N)] is an aqueous ethanol solution . The extent of labeling is 25-50 Ci/mmol and the mass shift is M+4 . It should be stored at a temperature of 2-8°C .
科学的研究の応用
Brain Imaging and Metabolism
D-Glucose analogs, like 2-Deoxy-D-glucose (2DG), play a crucial role in brain imaging and studying cerebral metabolism. 2DG, when used with techniques like magnetic resonance imaging (MRI), enables indirect detection of glucose uptake and metabolism in the brain. This approach provides insights into the rate of glucose assimilation in various cerebral conditions (Nasrallah et al., 2013).
Neurological Research
In neurological research, D-Glucose analogs have been used for mapping functional activity in the brain. Studies have successfully localized 2DG in single neurons, aiding in understanding metabolic activities in the nervous system (Sejnowski et al., 1980).
Cancer Research
D-Glucose analogs are significant in cancer research for imaging tumor metabolism. Studies show that these analogs, including 3H-DG (tritiated D-glucose), accumulate in specific areas of tumors, reflecting their metabolic activities. This accumulation is instrumental in understanding the metabolic behavior of tumors and their non-neoplastic elements (Kubota et al., 1992).
Enzymatic Kinetics
D-Glucose analogs are used in studies focusing on enzymatic kinetics, such as the phosphorylation reaction of glucose by hexokinase. These studies provide valuable insights into enzyme activity and metabolic pathways in cells (Miclet et al., 2014).
Diabetes Research
In diabetes research, D-Glucose analogs facilitate the understanding of glucose transport and metabolism. They help in evaluating the effectiveness of treatments and understanding the metabolic characteristics of diabetic conditions (Kavakiotis et al., 2017).
Glucose Metabolism in Cells
These analogs are instrumental in studying glucose metabolism in various cells, including their transport and phosphorylation activities. This research helps in understanding cellular energy metabolism and the role of glucose in different cell types (Hansen et al., 1994).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i2T2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCGUPFRVQAUEE-QRIVNNGASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Pyrido[2,3-f][1,4]oxazepine](/img/structure/B566470.png)
![Pyrrolo[1,2-a]benzo[1,2-d:3,4-d']diimidazole](/img/structure/B566471.png)

![N,N,N-Trimethyl-2-[(2-methylprop-2-enoyl)oxy]ethan-1-aminium N,N,N-trimethyl-2-[(prop-2-enoyl)oxy]ethan-1-aminium chloride prop-2-enimidate--hydrogen chloride (1/1/1/1/1)](/img/structure/B566473.png)






![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-pent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B566489.png)
